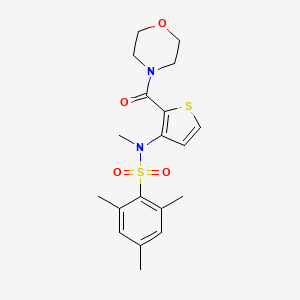

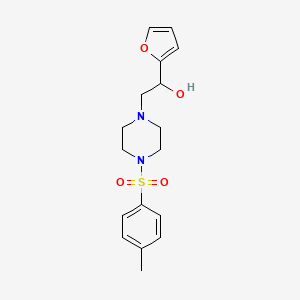

1-(Furan-2-yl)-2-(4-tosylpiperazin-1-yl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Furan-2-yl)-2-(4-tosylpiperazin-1-yl)ethanol, also known as FPE, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. FPE is a derivative of piperazine and is synthesized through a multistep process that involves the reaction of furfural with piperazine, followed by tosylation and reduction.

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

Furan-based alcohols, including derivatives similar to 1-(Furan-2-yl)-2-(4-tosylpiperazin-1-yl)ethanol, have been studied for their enantioselective synthesis applications. For example, studies on lipase-catalyzed asymmetric acylation have provided insights into the chemoenzymatic synthesis of furan-based alcohols. This process involves enantioselective acylation studies and demonstrates the potential for producing enantiomerically enriched compounds, which are valuable in various pharmaceutical and chemical applications (Hara et al., 2013).

Catalytic Reactions

Furan derivatives have been utilized in catalytic reactions to produce valuable chemical products. For instance, ketone transfer hydrogenation reactions catalyzed by phosphinite ligand-based catalysts involved furan-2-yl ethanol derivatives. These reactions showcase the efficiency of furan derivatives in catalysis, offering high conversion rates and showcasing the versatility of these compounds in chemical synthesis (Karakaş et al., 2022).

Synthesis of Polysubstituted Furans

The synthesis of polysubstituted furans from propargyl alcohols and terminal alkynes has been explored, demonstrating the chemical versatility of furan derivatives. This synthesis route highlights the potential of furan compounds in the construction of complex molecular architectures, which could be applied in material science, pharmaceuticals, and organic electronics (Wang et al., 2011).

Biomolecular Studies

Furan derivatives, including those structurally related to 1-(Furan-2-yl)-2-(4-tosylpiperazin-1-yl)ethanol, have been investigated for their biomolecular applications. Studies involving the synthesis and evaluation of furan-based compounds as tyrosinase inhibitors showcase the potential biomedical applications of these compounds. Such studies provide a foundation for developing new therapeutic agents based on furan chemistry (Dige et al., 2019).

Eigenschaften

IUPAC Name |

1-(furan-2-yl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4S/c1-14-4-6-15(7-5-14)24(21,22)19-10-8-18(9-11-19)13-16(20)17-3-2-12-23-17/h2-7,12,16,20H,8-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTMPQZIYGQWRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Furan-2-yl)-2-(4-tosylpiperazin-1-yl)ethanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2921157.png)

![N-methyl-2-[(3-phenoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2921159.png)

![2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]quinoline-4-carboxamide](/img/structure/B2921160.png)

![N-(4-methylidenecyclohexyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2921163.png)

![N-(3,4-dimethylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2921165.png)

![5-cyclopropyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2921172.png)

![1'-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2921174.png)